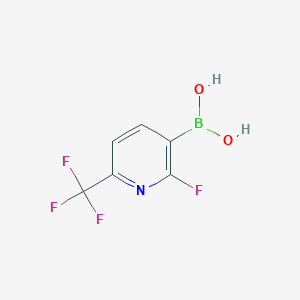![molecular formula C11H15NO B1393633 3-[(3-Methylbenzyl)oxy]azetidine CAS No. 1121628-52-1](/img/structure/B1393633.png)
3-[(3-Methylbenzyl)oxy]azetidine
Descripción general
Descripción
Synthesis Analysis
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Molecular Structure Analysis
The 3-[(3-METHOXYBENZYL)OXY]AZETIDINE molecule contains a total of 30 bond(s). There are 15 non-H bond(s), 6 multiple bond(s), 4 rotatable bond(s), 6 aromatic bond(s), 1 four-membered ring(s), 1 six-membered ring(s), 1 secondary amine(s) (aliphatic), 1 ether(s) (aliphatic), 1 ether(s) (aromatic) and 1 Azetidine(s) .Chemical Reactions Analysis
The reactivity of azetidines is driven by a considerable ring strain, while at the same time, the ring is significantly more stable than that of related aziridines . This translates into both facile handling and unique reactivity that can be triggered under appropriate reaction conditions .Physical And Chemical Properties Analysis
3-[(3-Methylbenzyl)oxy]azetidine has the chemical formula C14H20N2O2. More detailed physical and chemical properties such as melting point, boiling point, density, etc., were not found in the search results.Aplicaciones Científicas De Investigación
Discovery and Design of Selective Receptor Modulators
One significant application of compounds related to “3-[(3-Methylbenzyl)oxy]azetidine” is in the discovery and design of selective receptor modulators. For example, the discovery of BAF312 (Siponimod), which involved extensive structure-activity relationship studies of alkoxyimino derivatives as S1P1 agonists, utilized a similar chemical structure for treating relapsing-remitting multiple sclerosis (Pan et al., 2013).
Synthesis of Functionalized Azetidines
The synthesis of 3-functionalized 3-methylazetidines, derived from compounds similar to “3-[(3-Methylbenzyl)oxy]azetidine”, has been researched extensively. This process provides a convenient access to novel 3-alkoxy-, 3-aryloxy-, and other derivatives of azetidines, which are valuable in further chemical research and drug discovery (Stankovic et al., 2012).
Development of Sphingosine-1-Phosphate (S1P) Receptor Agonists
The development of S1P receptor agonists for treating autoimmune diseases such as multiple sclerosis also employs structures related to “3-[(3-Methylbenzyl)oxy]azetidine”. The discovery of ceralifimod (ONO-4641), which showed significant selectivity for S1P1 over S1P3, highlights the importance of such structures in the field of immunomodulatory drugs (Kurata et al., 2017).
Drug Discovery Programs
3-Aryl-3-sulfanyl azetidines, which can be synthesized from azetidine-3-ols, demonstrate potential for incorporation into drug discovery programs. The synthesis of these compounds involves mild Fe-catalyzed thiol alkylation and can be used to explore new chemical space for drug design (Dubois et al., 2019).
Radical Addition Methods in Drug Discovery
The radical addition method, known as the Minisci reaction, has been utilized to introduce oxetane or azetidine groups into heteroaromatic systems. This method is significant in the drug discovery industry for creating compounds like gefitinib, a marketed EGFR inhibitor (Duncton et al., 2009).
Antibacterial Agent Synthesis
The synthesis of 7-azetidinylquinolones as antibacterial agents demonstrates another application of azetidine derivatives. These compounds, with varied substituents, have been prepared to study the effects of chirality on potency and efficacy, contributing to the development of new antibacterial drugs (Frigola et al., 1995).
Safety And Hazards
The safety data sheet for a similar compound, Boc-azetidine-3-methanol, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area . In case of skin contact, it is advised to wash with plenty of soap and water .
Direcciones Futuras
Azetidines represent one of the most important four-membered heterocycles used in organic synthesis and medicinal chemistry . Recently, remarkable advances in the chemistry and reactivity of azetidines have been reported . The review is organized by the methods of synthesis of azetidines and the reaction type used for functionalization of azetidines . Finally, recent examples of using azetidines as motifs in drug discovery, polymerization, and chiral templates are discussed .
Propiedades
IUPAC Name |
3-[(3-methylphenyl)methoxy]azetidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO/c1-9-3-2-4-10(5-9)8-13-11-6-12-7-11/h2-5,11-12H,6-8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IXHMMFHPPQFHFL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2CNC2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[(3-Methylbenzyl)oxy]azetidine | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Sodium 4'-fluoro-[1,1'-biphenyl]-4-sulfonate](/img/structure/B1393550.png)
![methyl 9-methyl-4-oxo-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidine-2-carboxylate](/img/structure/B1393552.png)

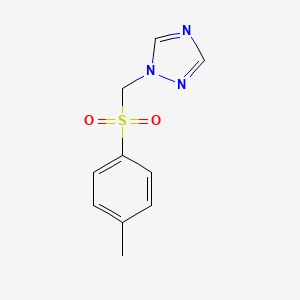

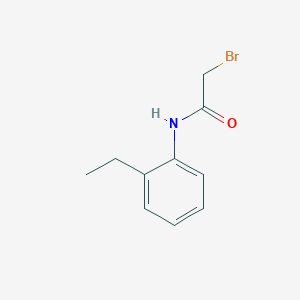
![1-[4-(2-Isopropyl-5-methylphenoxy)phenyl]-5-oxopyrrolidine-3-carboxylic acid](/img/structure/B1393563.png)
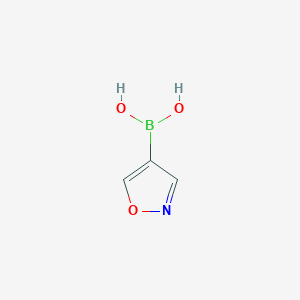
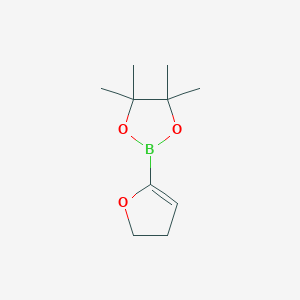
![1,3-Dimethyl-5-[4-(4,4,5,5-tetramethyl-[1,3,2]dioxaborolan-2-yl)-benzylidene]-pyrimidine-2,4,6-trione](/img/structure/B1393568.png)
![methyl 7-(3-methoxypropyl)-1,3-dimethyl-2,4-dioxo-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxylate](/img/structure/B1393569.png)

